Home > Products > Screening Compounds P7455 > N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethyl)benzamide
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethyl)benzamide - 2034390-39-9

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethyl)benzamide

Catalog Number: EVT-2964354
CAS Number: 2034390-39-9
Molecular Formula: C18H15F3N4O
Molecular Weight: 360.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase. It exhibits nanomolar inhibition of MET kinase activity, desirable preclinical pharmacokinetics, and robust in vivo antitumor activity in MET-dependent models.
  • Relevance: While sharing the 1-methyl-1H-pyrazol-4-yl moiety with the target compound, AMG 337 differs significantly in its core structure, incorporating a [, , ]triazolo[4,3-a]pyridine fused to a naphthyridinone system. This difference highlights the diverse structural modifications possible around the shared pyrazole motif while targeting distinct biological pathways.

2. 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

  • Compound Description: MK-8033 is a dual specific inhibitor of c-Met and Ron kinases, currently under investigation as a cancer treatment. This compound demonstrates preferential binding to the activated kinase conformation and effectively inhibits tumor growth in c-Met amplified xenograft models.

**3. N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) **

  • Compound Description: PF-06747775 is a highly potent and irreversible inhibitor of mutant epidermal growth factor receptor (EGFR), specifically targeting oncogenic mutations like T790M. It demonstrates significant selectivity over wild-type EGFR and is currently under evaluation in phase-I clinical trials for mutant EGFR-driven non-small-cell lung cancer (NSCLC).

4. 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

  • Compound Description: TP0439150 is a potent and orally available glycine transporter 1 (GlyT1) inhibitor.

5. 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide * Compound Description: This compound was developed as a structurally diverse back-up to TP0439150, also exhibiting potent GlyT1 inhibitory activity, favorable pharmacokinetics, and increased cerebrospinal fluid glycine concentration in rats. * Relevance: While not directly containing the 1-methyl-1H-pyrazol-4-yl group, this compound belongs to the same chemical series as TP0439150, which is structurally related to N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethyl)benzamide. This highlights a broader group of GlyT1 inhibitors with shared structural features, suggesting potential commonalities in their binding mode or mechanism of action.

Properties

CAS Number

2034390-39-9

Product Name

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethyl)benzamide

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-(trifluoromethyl)benzamide

Molecular Formula

C18H15F3N4O

Molecular Weight

360.34

InChI

InChI=1S/C18H15F3N4O/c1-25-11-14(10-24-25)16-7-2-12(8-22-16)9-23-17(26)13-3-5-15(6-4-13)18(19,20)21/h2-8,10-11H,9H2,1H3,(H,23,26)

InChI Key

GPZWTFAYPUYFCZ-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.